N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a quinoxaline core linked to a thiophene sulfonamide moiety through a phenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The phenethylamino group can be introduced through nucleophilic substitution reactions, while the thiophene-2-sulfonamide moiety is often added via sulfonation reactions using thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenethylamino or thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenethylamino or thiophene moieties .
Scientific Research Applications
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with nucleic acids or proteins, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The phenethylamino group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-(quinoxalin-2-yl)phenyl)thiophene-2-sulfonamide: Similar structure but lacks the phenethylamino group.
2-(phenethylamino)quinoxaline: Lacks the thiophene-2-sulfonamide moiety.
Thiophene-2-sulfonamide derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to the combination of its quinoxaline core, phenethylamino group, and thiophene-2-sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of the Compound
This compound features a quinoxaline core linked to a thiophene sulfonamide moiety through a phenethylamino group. This unique structure is believed to contribute to its biological efficacy.
The compound's mechanism of action involves several pathways:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes crucial for cancer cell survival and proliferation.
- Interaction with Nucleic Acids : The quinoxaline core can interact with DNA and RNA, potentially interfering with replication and transcription processes.
- Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways, targeting proteins such as Bcl-2 and Mcl-1 .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Here are key findings:
- Cell Viability Assays : In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that quinoxaline derivatives possess broad-spectrum activity against various pathogens, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Phenethylamino Group : Enhances binding affinity to biological targets.
- Quinoxaline Core Variations : Substituents on the quinoxaline ring can alter potency and selectivity against different cancer types.
- Sulfonamide Moiety : Essential for enzyme inhibition and contributes to overall biological activity .
Study 1: Anticancer Activity
A study evaluated a series of quinoxaline derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could inhibit thymidylate synthase at an allosteric site, providing insights into their mechanism of action and potential as therapeutic agents .
Study 2: Binding Affinity Studies
Binding affinity studies revealed that related compounds exhibited sub-micromolar affinities for Bcl-xL and Mcl-1 proteins, suggesting that modifications in the thiophene or quinoxaline moieties could enhance selectivity and efficacy against specific cancer types .
Properties
IUPAC Name |
N-[3-(2-phenylethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-28(26,18-11-6-14-27-18)24-20-19(21-13-12-15-7-2-1-3-8-15)22-16-9-4-5-10-17(16)23-20/h1-11,14H,12-13H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFVPBGLAOBZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.